6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a tetrahydropyridazine core with a ketone group at position 6 and a carboxylic acid moiety at position 2. This compound is structurally related to pyridazine derivatives, which are often explored for their biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
6-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20) |
InChI Key |
NAADRXPUNIGWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydropyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a diketone can yield the tetrahydropyridazine core, which is then functionalized with a trifluoromethylphenyl group through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives by altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s properties make it useful in the development of new materials with desired characteristics, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Trifluoromethyl Positional Isomerism : The 4-(trifluoromethyl)phenyl variant (target compound) is likely more synthetically accessible than its 3-CF₃ counterpart, which has been discontinued . The para-substitution may confer better steric compatibility in enzyme-binding pockets compared to meta-substitution.
- Halogen vs.
- Fluorinated Side Chains : The 4-fluorobenzyl derivative (4-F-Bn) combines fluorine's electronegativity with a flexible linker, possibly improving pharmacokinetic profiles .
Functional Group Modifications
Physicochemical and Commercial Considerations
- Solubility : The 3-methylphenyl derivative () is soluble in DMSO and chloroform, indicating suitability for in vitro assays, whereas the trifluoromethyl-substituted target compound likely requires formulation optimization due to higher lipophilicity.
Biological Activity
6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Tetrahydropyridazine ring : This feature is known for its role in various biological activities.
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, which can improve bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity to these targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate signaling pathways by interacting with receptor proteins.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Demonstrates cytotoxic effects against several cancer cell lines. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory Effects | Potentially reduces inflammation through modulation of inflammatory mediators. |
Anticancer Activity
A study evaluated the compound's effect on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.
Antimicrobial Studies
In vitro studies have shown that the compound has antimicrobial properties against specific strains of bacteria. For instance:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition of bacterial growth was observed at varying concentrations.
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparative analysis was conducted with similar compounds featuring tetrahydropyridazine rings:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 10 | Anticancer |
| Compound B | 15 | Antimicrobial |
| 6-Oxo Compound | 5 | Anticancer & Anti-inflammatory |
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate detailed pathways involved in its biological effects.
- Structural Modifications : To enhance potency and selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
